

An In-depth Technical Guide to Iodopentafluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodopentafluorobenzene*

Cat. No.: *B1205980*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **iodopentafluorobenzene**, a versatile fluorinated aromatic compound. It covers its chemical and physical properties, spectroscopic data, safety and handling protocols, and its applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

Iodopentafluorobenzene, with the CAS number 827-15-6, is a colorless liquid at room temperature.^{[1][2]} Its unique electronic properties, stemming from the electron-withdrawing nature of the five fluorine atoms and the reactivity of the carbon-iodine bond, make it a valuable reagent in various chemical transformations.^[3]

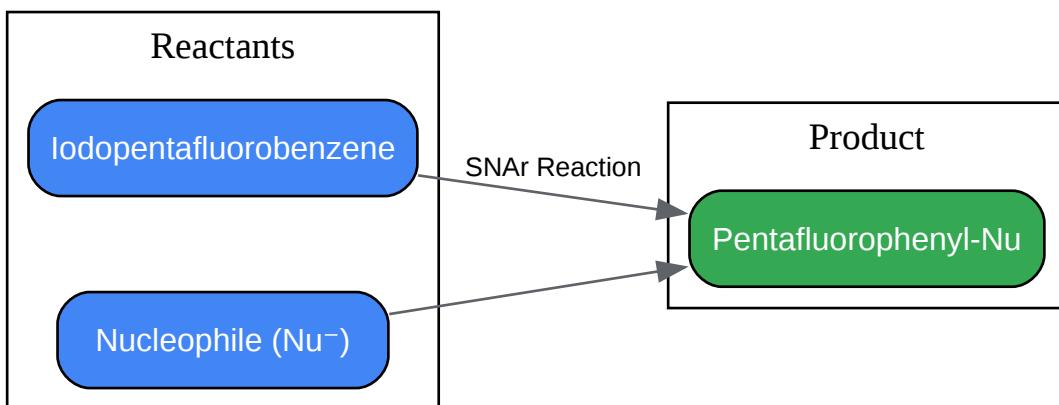
Table 1: Physical and Chemical Properties of **Iodopentafluorobenzene**

Property	Value
CAS Number	827-15-6 [1] [2] [4] [5]
Molecular Formula	C ₆ F ₅ I [1] [2] [4] [5]
Molecular Weight	293.96 g/mol [1] [2] [4] [5]
Appearance	Clear, colorless liquid [1] [2]
Melting Point	-29 °C [1] [2]
Boiling Point	161 °C (lit.) [1] [2] [4]
Density	2.204 g/mL at 25 °C (lit.) [1] [2] [4]
Refractive Index (n _{20/D})	1.496 (lit.) [1] [4]
Water Solubility	Insoluble [1] [2]
Sensitivity	Light sensitive [1] [2]
Storage Temperature	2–8 °C under an inert gas (Nitrogen or Argon) [1] [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **iodopentafluorobenzene**. Key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for **Iodopentafluorobenzene**

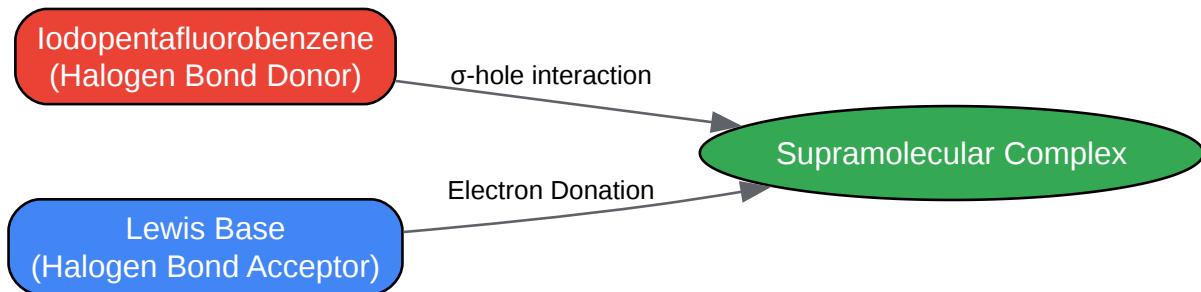

Technique	Description
Mass Spectrometry (MS)	The mass spectrum of iodopentafluorobenzene shows a molecular ion peak corresponding to its molecular weight. ^[5]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for C-F and C-I bonds, as well as aromatic ring vibrations. ^[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹³ C NMR and ¹⁹ F NMR are particularly useful for confirming the structure, showing distinct signals for the fluorinated carbon atoms. ^[5]
Raman Spectroscopy	Raman spectroscopy provides complementary vibrational information to IR spectroscopy. ^[5]

Synthesis and Reactivity

Iodopentafluorobenzene can be synthesized through various methods, including the halogenation of pentafluorobenzene.^[3] Its reactivity is dominated by the electron-deficient nature of the aromatic ring and the lability of the iodine atom.

It is a valuable reagent in several key organic reactions:

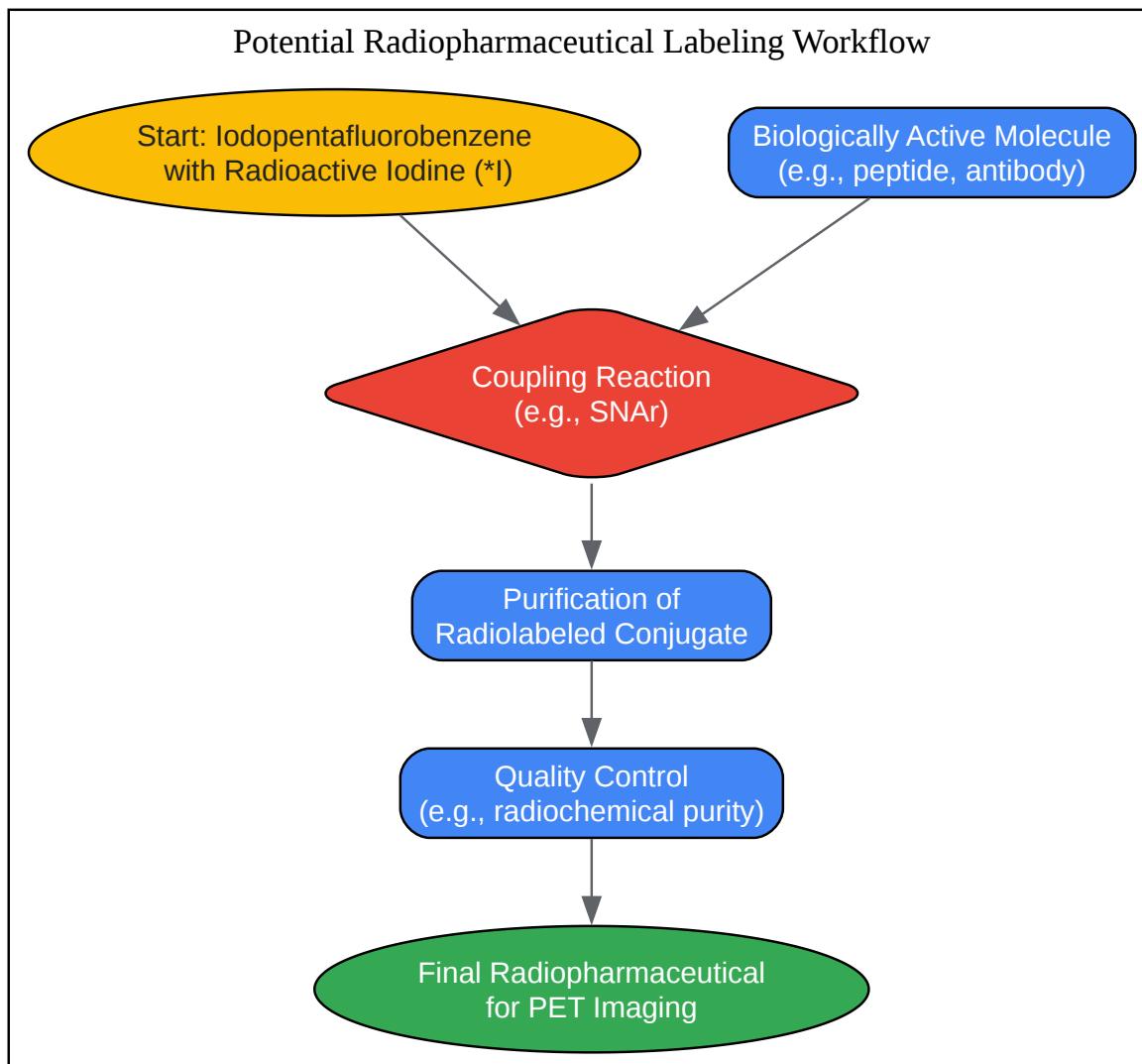
- Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient ring is activated towards substitution of the iodine atom by a wide range of nucleophiles.^[3]
- Suzuki-Miyaura Coupling: The C-I bond readily participates in palladium-catalyzed cross-coupling reactions to form C-C bonds.^[3]
- Halogen Bonding: The iodine atom acts as a halogen bond donor, forming supramolecular complexes with electron-donating molecules.^{[1][2][6][7]} This property is of significant interest in crystal engineering and materials science.
- Formation of Hypervalent Iodine Reagents: It serves as a precursor for the synthesis of hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]pentafluorobenzene, which are powerful oxidizing agents in organic synthesis.^{[3][8]}


[Click to download full resolution via product page](#)

Caption: Workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

[Click to download full resolution via product page](#)

Caption: Simplified workflow of a Suzuki-Miyaura Coupling reaction.


[Click to download full resolution via product page](#)

Caption: Logical diagram of Halogen Bonding.

Applications in Research and Development

Iodopentafluorobenzene is utilized in several areas of scientific research:

- **Organic Synthesis:** As previously mentioned, it is a key building block for introducing the pentafluorophenyl group into molecules, which can enhance thermal stability, lipophilicity, and metabolic resistance in drug candidates.
- **Radio pharmaceutical Labeling:** Its high reactivity makes it a promising candidate for the preparation of radiolabeled compounds for Positron Emission Tomography (PET) imaging.^[3] By incorporating a radioactive isotope of iodine, researchers can track the distribution of biologically active molecules *in vivo*.^[3]
- **Materials Science:** It is used in the rational design of co-crystals and other supramolecular assemblies through halogen bonding.^[7]
- **Physical Chemistry Research:** It has been used as a solvent in studies to determine singlet oxygen lifetimes via infrared emission spectrometry and to study the formation of radical ions in aqueous solutions using pulse radiolysis.^{[1][2][6][9]}

[Click to download full resolution via product page](#)

Caption: High-level workflow for potential radiopharmaceutical labeling.

Experimental Protocols

5.1. Pulse Radiolysis Study of Iodopentafluorobenzene

This experimental setup is based on the study by Mohan and Mittal (1995) for investigating the formation and properties of radical ions in aqueous solutions.[\[10\]](#)[\[11\]](#)

- Objective: To generate and characterize transient radical species of **iodopentafluorobenzene** in an aqueous solution.
- Methodology:
 - Sample Preparation: Prepare an aqueous solution of **iodopentafluorobenzene**. Due to its insolubility, a suitable co-solvent or surfactant may be necessary to achieve the desired concentration. The solution is typically saturated with an inert gas (e.g., N₂O to convert hydrated electrons to hydroxyl radicals) and flowed through the irradiation cell.
 - Irradiation: The sample is irradiated with a short, high-energy electron pulse (e.g., from a 4-MeV linear accelerator with a pulse duration of a few microseconds).[12] This generates primary radicals in the solvent (e.g., hydrated electrons, hydroxyl radicals).
 - Transient Species Formation: The primary radicals react with the dissolved **iodopentafluorobenzene** to form transient radical ions or other reactive intermediates.
 - Detection and Characterization: The transient species are detected and characterized in real-time using kinetic spectrophotometry. A light beam from a monitoring source (e.g., a xenon lamp) is passed through the sample, and the change in optical absorption at specific wavelengths is recorded as a function of time after the electron pulse. This allows for the determination of the absorption spectra of the transient species and their reaction kinetics.[10]

5.2. Determination of Singlet Oxygen Lifetime

This protocol describes the use of **iodopentafluorobenzene** as a solvent to measure the lifetime of singlet oxygen.

- Objective: To determine the lifetime of singlet oxygen (¹O₂) in **iodopentafluorobenzene**.
- Methodology:
 - Sample Preparation: A photosensitizer (e.g., Rose Bengal or Methylene Blue) is dissolved in **iodopentafluorobenzene**.[13] The solution is placed in a suitable cuvette for spectroscopic measurements.

- Singlet Oxygen Generation: The photosensitizer is excited with a pulsed light source (e.g., a laser or a SpectraLED) at a wavelength corresponding to its absorption maximum.[13] The excited photosensitizer then transfers its energy to dissolved molecular oxygen ($^3\text{O}_2$), generating singlet oxygen ($^1\text{O}_2$).[13]
- Phosphorescence Detection: Singlet oxygen deactivates to the ground state by emitting phosphorescence in the near-infrared (NIR) region, with a characteristic emission maximum around 1275 nm.[13]
- Time-Resolved Measurement: The decay of the 1275 nm phosphorescence signal is measured over time using a time-resolved NIR detector and a data acquisition system.[13]
- Lifetime Calculation: The lifetime of singlet oxygen is determined by fitting the phosphorescence decay curve to a single exponential decay model.[13]

Safety and Handling

Iodopentafluorobenzene is an irritant and requires careful handling.

Table 3: Safety Information for **Iodopentafluorobenzene**

Hazard Category	GHS Classification
Pictograms	GHS07 (Exclamation Mark) [1]
Signal Word	Warning [1] [4] [14]
Hazard Statements	H315: Causes skin irritation. [1] [5] [14] [15] H319: Causes serious eye irritation. [1] [5] [14] [15] H335: May cause respiratory irritation. [1] [5] [14] [15]
Precautionary Statements	P261: Avoid breathing mist/vapors/spray. [1] [14] [15] P264: Wash skin thoroughly after handling. [1] [14] [15] P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] [14] [15] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1] [14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] [14] [15]

- Handling: Use in a well-ventilated area, preferably in a fume hood.[\[14\]](#)[\[15\]](#) Avoid contact with skin, eyes, and clothing.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[\[14\]](#)[\[16\]](#)
Protect from light.[\[16\]](#)
- Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[\[4\]](#)[\[14\]](#)[\[16\]](#)
- Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[\[14\]](#)[\[15\]](#) Ensure adequate ventilation.[\[14\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IODOPENTAFLUOROBENZENE | 827-15-6 [chemicalbook.com]
- 2. IODOPENTAFLUOROBENZENE CAS#: 827-15-6 [m.chemicalbook.com]
- 3. Buy Iodopentafluorobenzene | 827-15-6 [smolecule.com]
- 4. Iodopentafluorobenzene Pentafluoriodobenzene [sigmaaldrich.com]
- 5. Pentafluoriodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 五氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synergistic effects of halogen bond and π - π interactions in thiophene-based building blocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. lookchem.com [lookchem.com]
- 10. Formation and redox properties of radical ions of iodopentafluorobenzene in aqueous solution: a pulse radiolysis study - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PULSE RADIOLYSIS (Journal Article) | OSTI.GOV [osti.gov]
- 13. static.horiba.com [static.horiba.com]
- 14. synquestprodstorage.blob.core.windows.net
[synquestprodstorage.blob.core.windows.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iodopentafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205980#iodopentafluorobenzene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com